(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride
Description
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]amine dihydrochloride is a tertiary amine derivative featuring a quinoline core substituted at the 3-position with a methylene-linked 2-aminoethyl-methylamine group. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. Key structural motifs include:
- Quinoline ring: Aromatic heterocycle with a nitrogen atom at position 1, contributing to π-π stacking interactions in biological systems.
- 2-Aminoethyl-methylamine side chain: A flexible aliphatic chain that may influence receptor binding and pharmacokinetics.
- Dihydrochloride counterions: Improve aqueous solubility for in vitro and in vivo studies .
Properties
Molecular Formula |
C13H19Cl2N3 |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
N'-methyl-N'-(quinolin-3-ylmethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16(7-6-14)10-11-8-12-4-2-3-5-13(12)15-9-11;;/h2-5,8-9H,6-7,10,14H2,1H3;2*1H |
InChI Key |
JMZNMLHEWFLLEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CC1=CC2=CC=CC=C2N=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Quinoline 3-Position Functionalization
The key step is the introduction of a methylene group at the 3-position of quinoline to serve as a linker for the amine substitution.
Method: Formylation and Subsequent Reduction
- Quinoline derivatives can be formylated at the 3-position using a mixture of dimethylformamide and triethylamine (DMF/Et3N), which acts as a formylating agent. This was demonstrated in the synthesis of 3-formyl-4-hydroxy-2-quinolones, which are structurally related intermediates.
- The formyl intermediate can then undergo reduction or nucleophilic substitution to introduce the methylene amine substituent.
- Triethylamine abstracts a proton from the active methylene group of quinolone, enhancing nucleophilicity.
- The nucleophilic attack on DMF carbonyl forms a formyl intermediate.
- Subsequent elimination of dimethylamine yields the 3-formylquinoline derivative.
- This intermediate reacts with nucleophiles such as aminoethylmethylamine to form the methylene-linked compound.
Aminoalkylation of Quinoline Methyl Position
The aminoethyl and methyl substituents can be introduced via nucleophilic substitution or reductive amination.
- React 3-formylquinoline derivative with (2-aminoethyl)methylamine under mild heating (70–80 °C) in the presence of a base such as triethylamine.
- The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by reduction to yield the methylene-linked amine.
- The product is isolated as its dihydrochloride salt by treatment with hydrochloric acid.
| Parameter | Typical Value |
|---|---|
| Solvent | Ethanol, methanol, or acetonitrile |
| Temperature | 70–80 °C |
| Reaction Time | 8–10 hours |
| Base | Triethylamine |
| Workup | Acidification with HCl to form dihydrochloride salt |
Alternative Synthetic Routes
- Grignard Reagent Approach: Quinoline derivatives can be functionalized by reaction with Grignard reagents to introduce alkyl chains, followed by substitution with amines.
- Methanesulfonyl Chloride Activation: Hydroxyalkyl quinoline derivatives can be converted to mesylates, which are then displaced by aminoethylmethylamine nucleophiles to form the target compound.
- Use of Halogenated Intermediates: Halogenated quinoline derivatives (e.g., bromomethylquinoline) can undergo nucleophilic substitution with aminoethylmethylamine to yield the desired product.
Data Table: Summary of Key Preparation Steps
Mechanistic and Research Insights
- The formylation of quinoline at the 3-position using DMF/Et3N is a mild and efficient method that avoids hazardous reagents and provides good yields (60–77%).
- The nucleophilic substitution of the formyl group by aminoalkylamines proceeds via imine formation followed by reduction or direct substitution.
- The dihydrochloride salt form enhances compound stability and solubility, facilitating purification and handling.
- Alternative methods involving mesylate intermediates or halogenated quinoline derivatives provide routes for selective substitution but may require more stringent conditions or additional purification steps.
- The use of Grignard reagents with cerium chloride catalysis allows for selective alkylation but demands strict anhydrous conditions and careful temperature control.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is a complex organic molecule with an amine functional group, a quinoline moiety, and two hydrochloride ions. It has potential applications in medicinal chemistry due to its structural features, which may confer specific biological activities.
This compound : Scientific Research Applications
This compound is a chemical compound with the molecular formula .
Chemistry
It is used as a building block for synthesizing more complex molecules and serves as an intermediate in preparing various quinoline-based compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents. Computer-aided predictions suggest a spectrum of biological activities, including interactions with various receptors and enzymes crucial for metabolic processes.
Medicine
It is explored as a potential drug candidate in medicinal chemistry. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry
It has applications in the pharmaceutical industry for developing new drugs. It is also used in the production of agrochemicals and dyes.
Interaction studies are crucial for elucidating how This compound interacts with biological targets, using techniques such as:
- Spectroscopy
- X-ray crystallography
Such studies provide insights into the mechanisms underlying its potential therapeutic effects.
Several compounds share structural similarities with This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoline | Aromatic ring system | Antimicrobial, anticancer |
| 2-(Aminomethyl)pyridine | Pyridine ring with amino group | Neurotransmitter modulation |
| (3-Aminopropyl)indole dihydrochloride | Indole structure with propyl amine | Antidepressant properties |
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective against cancer cells.
Comparison with Similar Compounds
Quinoline-Based Amine Derivatives
The evidence highlights several quinoline derivatives with modifications to the side chain or substitution pattern (Table 1):
Table 1: Structural and Synthetic Comparison of Quinoline Analogs
Key Findings :
- Substituent Position: The placement of the aminoethyl-methylamine group (e.g., at C3 vs. C2) significantly alters electronic properties and binding affinity. For instance, compound 9 (C7-substituted) showed selective neuronal inhibition, suggesting substituent position impacts target selectivity .
Heterocyclic Amines with Aliphatic Side Chains
Compounds with similar amine side chains but divergent heterocycles are also relevant (Table 2):
Table 2: Comparison with Non-Quinoline Heterocycles
Key Findings :
- Heterocycle Influence: Oxadiazole-containing amines (e.g., ) exhibit higher polarity than quinoline derivatives, affecting membrane permeability.
- Safety Profiles: Ethyl/methyl-substituted quinolines (e.g., ) adhere to UN GHS safety standards, suggesting lower toxicity compared to unsubstituted analogs.
Salt Forms and Physicochemical Properties
Table 3: Impact of Salt Forms on Solubility
Key Findings :
- Dihydrochloride salts generally enhance aqueous solubility compared to monohydrochloride forms, critical for in vivo bioavailability .
Biological Activity
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amine functional group and a quinoline moiety, which are critical for its interactions within biological systems.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]amine dihydrochloride
- Molecular Formula : C₁₁H₁₅Cl₂N₃
- Molecular Weight : 270.07 g/mol
Biological Activity
The biological activity of this compound is primarily linked to its potential as a therapeutic agent. Compounds with similar structures have exhibited various biological activities, including:
- Antimicrobial Effects : Quinoline derivatives are often associated with antimicrobial properties, making this compound a candidate for further research in treating infections.
- Anticancer Activity : Similar quinoline-based compounds have shown efficacy against different cancer cell lines, suggesting potential for anticancer applications.
- Neurotransmitter Modulation : The amine group may allow interaction with neurotransmitter systems, potentially affecting mood and cognitive functions.
Research indicates that the compound may interact with multiple biological targets, including receptors and enzymes involved in metabolic processes. The specific mechanisms of action are still under investigation but may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth.
- Receptor Binding : Potential binding to neurotransmitter receptors could modulate synaptic transmission.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various methodologies:
- In Vitro Studies : Laboratory tests have demonstrated the compound's ability to inhibit bacterial growth in specific strains, indicating its antimicrobial potential.
- Cell Line Experiments : Research utilizing cancer cell lines has shown promising results in reducing cell viability, suggesting anticancer properties.
- Neuropharmacological Assessments : Preliminary assessments indicate that the compound may influence neurotransmitter levels, warranting further exploration in neuropharmacology.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoline | Aromatic ring system | Antimicrobial, anticancer |
| 2-(Aminomethyl)pyridine | Pyridine ring with amino group | Neurotransmitter modulation |
| (3-Aminopropyl)indole dihydrochloride | Indole structure with propyl amine | Antidepressant properties |
The unique combination of functional groups in this compound may confer distinct biological activities not found in these other compounds.
Q & A
Basic: What are the established synthetic routes for preparing (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]amine dihydrochloride?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
- Quinoline Core Formation : Use of Vilsmeier-Haack-type reagents (e.g., MsCl-DMF/DMAC) to synthesize substituted 2-chloro-3-formylquinolines, a precursor scaffold .
- Amination and Alkylation : Reaction of the quinoline aldehyde with methylamine and 2-aminoethyl groups, followed by reduction (e.g., NaBHCN or LiAlH) to form secondary/tertiary amines .
- Salt Formation : Treatment with HCl to generate the dihydrochloride salt .
Critical Step : Monitor reaction progress via TLC and confirm intermediates using -NMR and mass spectrometry (MS) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Stoichiometry Control : Use a 3:1 molar ratio of MsCl to DMF for efficient formylation of acetanilide derivatives .
- Temperature Optimization : Maintain 85°C for 4 hours during cyclization to ensure complete conversion of intermediates .
- Reduction Efficiency : Employ NaBHCN under pH ~6 for selective reduction of imines to amines, minimizing side reactions .
- Purification : Use column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate pure intermediates .
Data Conflict Resolution : If unexpected byproducts arise, analyze via HRMS and -NMR to identify structural deviations .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify amine proton environments (δ 2.5–3.5 ppm) and quinoline aromatic signals .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and salt formation, if single crystals are obtainable .
Advanced: How can researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR/MS data with published quinoline derivatives (e.g., 7-substituted 2-aminoquinolines) to identify shifts caused by methyl/aminoethyl groups .
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Receptor Binding Assays : Screen for interactions with neuronal receptors (e.g., serotonin or dopamine receptors) using radioligand displacement studies, as seen in analogous 2-aminoquinoline derivatives .
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based activity assays .
- Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293) to assess biocompatibility at micromolar concentrations .
Advanced: How can researchers design studies to investigate the compound’s mechanism of action?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified aminoethyl/methyl groups and compare bioactivity trends .
- Molecular Docking : Use crystal structures of target proteins (e.g., PI3Kδ) to predict binding modes and guide mutagenesis studies .
- Kinetic Studies : Perform time-resolved fluorescence or surface plasmon resonance (SPR) to measure binding affinity and kinetics .
Data Interpretation : Address contradictions (e.g., high in vitro activity vs. low cellular uptake) by evaluating logP and membrane permeability .
Basic: What are the stability considerations for this compound under laboratory storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the quinoline core .
- Hygroscopicity : Use desiccants to avoid hydrolysis of the dihydrochloride salt .
- Long-Term Stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .
Advanced: How can synthetic byproducts or impurities be identified and mitigated?
Methodological Answer:
- HPLC-MS Profiling : Use reverse-phase chromatography coupled with high-resolution MS to detect trace impurities (e.g., unreacted intermediates) .
- Process Optimization : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents during synthesis .
- Regulatory Alignment : Follow USP guidelines for related compounds (e.g., ranitidine impurities) to set acceptable impurity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
